Crizotinib is a first-in-class, orally bioavailable, ATP-competitive small molecule inhibitor of the anaplastic lymphoma kinase (ALK), ROS1, and hepatocyte growth factor receptor (c-MET) tyrosine kinases. It is primarily utilized in cancer research, particularly in models of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 gene rearrangements. Its value proposition is centered on its specific multi-targeted profile, which distinguishes it from more selective second and third-generation ALK inhibitors developed to address acquired resistance.
Substituting Crizotinib with other ALK inhibitors like Alectinib, Ceritinib, or Brigatinib is unsuitable for specific research goals due to fundamental differences in their kinase selectivity profiles. Crizotinib is a potent dual inhibitor of ALK and c-MET, a characteristic not shared by highly selective second-generation inhibitors such as Alectinib, which does not inhibit c-MET. This makes Crizotinib essential for studies investigating c-MET as a resistance pathway or requiring co-inhibition of both ALK and c-MET. Furthermore, inhibitors exhibit distinct potency against various ALK resistance mutations, meaning the choice of inhibitor must be matched to the specific genetic context of the experimental model. Finally, as a free base, its solubility characteristics differ from its various salt forms, impacting stock solution preparation and bioavailability in different experimental setups.
Crizotinib is a potent inhibitor of c-MET and ALK with IC50 values of 8.0 nM and 20 nM, respectively, in cell-based assays. This dual activity contrasts sharply with second-generation ALK inhibitors like Alectinib, which is highly selective for ALK and does not inhibit c-MET. Crizotinib also potently inhibits ROS1, a kinase with high homology to ALK, making it a valuable tool for studying cancers driven by either rearrangement.
| Evidence Dimension | Kinase Inhibition (Cell-based IC50) |
| Target Compound Data | c-MET: 8.0 nM; ALK: 20 nM |
| Comparator Or Baseline | Alectinib: Does not inhibit c-MET kinase activity. |
| Quantified Difference | Qualitatively distinct target profile; Crizotinib is a potent c-MET inhibitor while Alectinib is not. |
| Conditions | Cell-based kinase activity assays. |
For research requiring the simultaneous inhibition of ALK and c-MET signaling pathways, Crizotinib is the necessary tool, whereas more selective inhibitors are unsuitable.
Crizotinib's potency is significantly reduced by the ALK L1196M 'gatekeeper' mutation. In vitro kinase assays show Crizotinib is approximately 10-fold less potent against L1196M ALK (Ki of 8.2 nM) compared to wild-type ALK (Ki of 0.7 nM). In contrast, second-generation inhibitors like Ceritinib are designed to overcome this specific resistance mechanism and retain high potency against L1196M and other crizotinib-resistant mutations. However, Crizotinib may be effective against mutations that confer resistance to other inhibitors, highlighting the need for specific inhibitor selection based on the model's mutation profile.
| Evidence Dimension | Inhibitory Constant (Ki) against ALK mutations |
| Target Compound Data | L1196M ALK: Ki = 8.2 nM |
| Comparator Or Baseline | Wild-Type ALK: Ki = 0.7 nM |
| Quantified Difference | ~11.7-fold decrease in potency against L1196M mutation. |
| Conditions | In vitro kinase assays. |
This defines Crizotinib's use as a baseline compound in sensitive models and as a comparator to test the efficacy of next-generation inhibitors in specific, engineered resistance models.
The solubility of Crizotinib free base is highly dependent on pH, a critical factor for preparing stock solutions and for in vitro/in vivo experimental design. Its aqueous solubility decreases dramatically from >10 mg/mL at pH 1.6 to <0.1 mg/mL at pH 8.2. This contrasts with salt forms, such as Crizotinib hydrochloride, which are developed to provide more pH-independent aqueous solubility. For organic solvents, Crizotinib is soluble in DMSO at approximately 5 mg/mL and sparingly soluble in ethanol at ~0.5 mg/mL.
| Evidence Dimension | Aqueous Solubility vs. pH |
| Target Compound Data | >10 mg/mL at pH 1.6; <0.1 mg/mL at pH 8.2 |
| Comparator Or Baseline | Crizotinib hydrochloride salts are designed for improved pH-independent solubility. |
| Quantified Difference | >100-fold change in solubility across the pH range. |
| Conditions | Aqueous media at varying pH. |
This data is crucial for avoiding compound precipitation when diluting DMSO stocks into aqueous buffers, ensuring accurate and reproducible concentrations in cell culture media or formulation vehicles.
Use as the foundational, first-generation inhibitor to establish baseline sensitivity in ALK- or ROS1-rearranged cancer cell lines (e.g., H3122, H2228) or xenograft models before evaluating the efficacy of second- or third-generation inhibitors.
Essential for studying c-MET amplification or signaling as a primary oncogenic driver or as a mechanism of resistance to other targeted therapies. Its dual ALK/c-MET profile allows for probing crosstalk between these pathways.
Ideal for generating acquired resistance models through dose-escalation studies. The well-characterized resistance mutations that arise, such as L1196M, provide robust systems for testing the efficacy of next-generation ALK inhibitors.
The free base's solubility profile in organic solvents like DMSO makes it suitable for preparing high-concentration stock solutions for high-throughput screening or formulation development where initial dissolution in a non-aqueous vehicle is required.
Corrosive;Irritant;Health Hazard;Environmental Hazard